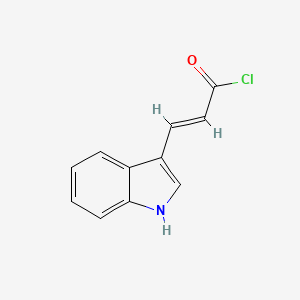

2-Propenoyl chloride, 3-(1H-indol-3-yl)-

Description

Nomenclature and Systematic Classification within Organic Chemistry

2-Propenoyl chloride, 3-(1H-indol-3-yl)- is systematically named based on IUPAC nomenclature rules. The parent chain is the three-carbon acyl chloride, "propenoyl chloride". The double bond is located at the second carbon (starting from the carbonyl carbon as position 1), hence "2-propenoyl chloride". wikipedia.org A 1H-indol-3-yl group is substituted at the third carbon of the propenoyl chain. The "(E)" stereoisomer is typically the more stable and commonly synthesized form, arising from the precursor, (E)-3-(1H-indol-3-yl)acrylic acid.

The compound belongs to the class of acyl halides, which are derivatives of carboxylic acids where the hydroxyl group is replaced by a halogen, in this case, chlorine. wikipedia.org It is also classified as an indole (B1671886) derivative, specifically a C3-substituted indole. nih.gov The indole nucleus itself is an aromatic heterocyclic compound consisting of a fused benzene (B151609) and pyrrole (B145914) ring. beilstein-journals.org

Table 1: Chemical Identifiers and Properties for 2-Propenoyl chloride, 3-(1H-indol-3-yl)-

| Identifier | Value |

| IUPAC Name | 3-(1H-indol-3-yl)prop-2-enoyl chloride |

| Synonyms | 3-Indoleacryloyl chloride, 3-(3-Indolyl)acryloyl chloride |

| Molecular Formula | C₁₁H₈ClNO |

| Molecular Weight | 205.64 g/mol |

| Parent Compound (Acid) | 3-Indoleacrylic acid (CAS: 1204-06-4) nih.gov |

| Functional Group Class | Acyl Halide, Indole |

Contextual Positioning within Acyl Halide Chemistry and Indole Alkaloid Synthesis Precursors

As an acyl halide, 2-Propenoyl chloride, 3-(1H-indol-3-yl)- exhibits the high reactivity characteristic of this functional group. The carbonyl carbon is highly electrophilic due to the electron-withdrawing effects of both the adjacent chlorine atom and the conjugated indole system. This makes it susceptible to nucleophilic acyl substitution reactions. It readily reacts with a wide range of nucleophiles, including water to form the parent carboxylic acid (3-indoleacrylic acid), alcohols to yield esters, and amines to form amides. wikipedia.org This reactivity is fundamental to its role as a synthon for introducing the indole-acryloyl moiety into larger molecules.

The indole ring is a core component of many alkaloids, a class of naturally occurring compounds with significant physiological activities. researchgate.net While direct use of 2-Propenoyl chloride, 3-(1H-indol-3-yl)- as a specific precursor in a known total synthesis of an indole alkaloid is not prominently documented, its structural components are highly relevant. The C3-substituted indole with a three-carbon side chain is a common structural feature in tryptophan-derived alkaloids. Synthetic strategies often involve the elaboration of such side chains. For instance, related indole-3-carboxamides have been used in electrochemical cyclization reactions to form γ-carbolinones, demonstrating the utility of such precursors in building complex fused-ring systems. rsc.org Therefore, 2-Propenoyl chloride, 3-(1H-indol-3-yl)- is best understood as a high-potential, reactive intermediate for the assembly of complex molecules, including analogues of naturally occurring indole alkaloids.

Significance of the Indole-Acryloyl Moiety in Organic Synthesis and Mechanistic Studies

The indole-acryloyl moiety is a bifunctional system that offers a rich platform for synthetic transformations and mechanistic investigations. Its significance stems from the combined reactivity of the acyl chloride and the α,β-unsaturated system conjugated to the electron-rich indole ring.

Michael Addition: The β-carbon of the acryloyl group is electrophilic and serves as a Michael acceptor. It can react with a variety of soft nucleophiles, such as enamines, organocuprates, and thiols. This allows for the extension of the C3 side chain, a key strategy in the synthesis of substituted indoles.

Diels-Alder Reactions: The activated double bond can act as a dienophile in [4+2] cycloaddition reactions, providing a route to complex carbocyclic and heterocyclic structures fused to the indole side chain.

Heterocycle Synthesis: The compound is a powerful precursor for a diverse range of heterocyclic systems. For example, reaction with dinucleophiles like hydrazines or hydroxylamines can lead to the formation of pyrazole (B372694) or isoxazole (B147169) derivatives, respectively, attached to the indole core. Related starting materials, such as 3-cyanoacetyl indoles, are extensively used in multi-component reactions to build highly substituted pyran and pyridine (B92270) rings. nih.gov

Mechanistic studies involving this moiety often focus on the interplay between the indole ring's electronic properties and the reactivity of the acryloyl system. The indole ring can influence the stereochemical outcome of reactions at the side chain and participate in intramolecular cyclizations. For example, N-acryloyl-indole-3-carboxamides undergo radical cyclization, where the reaction is initiated on the side chain and terminates on the C2 position of the indole ring. rsc.org

Table 2: Key Synthetic Transformations of the Indole-Acryloyl Moiety

| Reaction Type | Reagents/Conditions | Product Type | Significance |

| Acylation | Alcohols, Amines, Thiols | Esters, Amides, Thioesters | Introduction of the indole-acryloyl scaffold wikipedia.org |

| Michael Addition | Soft Nucleophiles (e.g., R₂CuLi) | β-Substituted Propionyl Derivatives | C-C bond formation at the β-position |

| Knoevenagel Condensation | (From precursor Indole-3-carboxaldehyde) Active methylene (B1212753) compounds | Substituted Indole-Acryloyl Systems | C-C double bond formation asianpubs.org |

| Heterocyclization | Dinucleophiles (e.g., Hydrazine) | Indole-substituted Heterocycles (e.g., Pyrazoles) | Access to diverse heterocyclic libraries nih.gov |

| Radical Cyclization | (On N-Acryloyl derivatives) Radical Initiators | Fused Indole Systems (e.g., γ-carbolinones) | Intramolecular C-C bond formation rsc.org |

Historical Development of Indole Functionalization with Propenoyl Systems

The history of this specific compound is intrinsically linked to the broader development of indole chemistry. The indole scaffold was first identified in 1866 by Adolf von Baeyer. beilstein-journals.org The first major synthesis, the Fischer indole synthesis, was developed in 1883 and remains a cornerstone of heterocyclic chemistry. beilstein-journals.orgopenmedicinalchemistryjournal.com

Early functionalization of the indole ring focused on its most reactive position, C3, which behaves similarly to an electron-rich aromatic system. The introduction of acyl groups at C3, for example via the Vilsmeier-Haack reaction (using phosphoryl chloride and DMF) to yield indole-3-carboxaldehyde (B46971), became a standard procedure.

The specific introduction of a propenoyl system at C3 historically relies on classic condensation reactions. A key pathway to the precursor of the title compound, 3-indoleacrylic acid, is the Knoevenagel or Perkin condensation. asianpubs.org This involves reacting indole-3-carboxaldehyde with a compound containing an active methylene group, such as malonic acid or acetic anhydride (B1165640), typically in the presence of a base like piperidine (B6355638) or pyridine. researchgate.net

The final step, the conversion of the resulting 3-indoleacrylic acid to its acyl chloride, utilizes standard methods for acid chloride formation developed throughout the 20th century. While early methods used harsh reagents like phosphorus trichloride (B1173362) or thionyl chloride, modern procedures often favor oxalyl chloride or benzoyl chloride for cleaner and more efficient conversion. wikipedia.orgprepchem.comnih.gov The development of continuous-flow reactor technology has recently enabled the safe and high-yielding synthesis of unstable acyl chlorides like acryloyl chloride itself, a methodology directly applicable to its indole-substituted analogue. nih.gov Concurrently, extensive research into transition-metal-catalyzed C-H functionalization has opened new, more direct routes for creating C-C bonds on the indole ring, though condensation methods remain prevalent for this particular substitution pattern. nih.govrsc.org

Structure

3D Structure

Properties

CAS No. |

120681-20-1 |

|---|---|

Molecular Formula |

C11H8ClNO |

Molecular Weight |

205.64032 |

Synonyms |

2-Propenoyl chloride, 3-(1H-indol-3-yl)- |

Origin of Product |

United States |

Chemical Reactivity and Reaction Mechanisms of 2 Propenoyl Chloride, 3 1h Indol 3 Yl

Nucleophilic Acyl Substitution Reactions

The acyl chloride moiety is the most reactive site for nucleophilic attack. As a carboxylic acid derivative, it readily undergoes nucleophilic acyl substitution. libretexts.org The high reactivity stems from the strong electron-withdrawing nature of both the oxygen and chlorine atoms bonded to the carbonyl carbon, which imparts a significant partial positive charge on the carbon, making it highly electrophilic. chemguide.co.uk The reaction proceeds via a characteristic addition-elimination mechanism. libretexts.orgyoutube.com A nucleophile first adds to the carbonyl carbon, breaking the π-bond and forming a tetrahedral intermediate. Subsequently, the carbonyl double bond is reformed by the elimination of the chloride ion, which is an excellent leaving group. libretexts.orgyoutube.com

2-Propenoyl chloride, 3-(1H-indol-3-yl)- reacts vigorously with various nitrogen-based nucleophiles. Primary and secondary amines, for instance, attack the acyl chloride to form the corresponding N-substituted 3-(1H-indol-3-yl)acrylamides. libretexts.org The reaction mechanism involves the initial nucleophilic attack by the amine's lone pair of electrons on the electrophilic carbonyl carbon. chemguide.co.uklibretexts.org This is followed by the collapse of the tetrahedral intermediate, expelling the chloride ion. A second equivalent of the amine or a non-nucleophilic base is typically required to neutralize the hydrogen chloride (HCl) byproduct, forming an ammonium (B1175870) salt. libretexts.org Similarly, hydrazine (B178648) and its derivatives react to yield hydrazides, which are valuable intermediates in heterocyclic synthesis.

The general procedure for forming amides often involves dissolving the corresponding carboxylic acid (3-(1H-indol-3-yl)propenoic acid) in a solvent like dichloromethane, treating it with a chlorinating agent such as oxalyl chloride to form the acyl chloride in situ, and then adding the desired amine. unimi.it

Table 1: Reactions with Nitrogen-Based Nucleophiles

| Nucleophile Class | Specific Example | Reagent(s) | Expected Product |

| Primary Amine | Ethylamine | 2-Propenoyl chloride, 3-(1H-indol-3-yl)-, CH₃CH₂NH₂ | N-ethyl-3-(1H-indol-3-yl)propenamide |

| Secondary Amine | Diethylamine | 2-Propenoyl chloride, 3-(1H-indol-3-yl)-, (CH₃CH₂)₂NH | N,N-diethyl-3-(1H-indol-3-yl)propenamide |

| Hydrazine | Hydrazine Hydrate | 2-Propenoyl chloride, 3-(1H-indol-3-yl)-, N₂H₄·H₂O | 3-(1H-indol-3-yl)prop-2-enohydrazide |

| Amide | Ammonia | 2-Propenoyl chloride, 3-(1H-indol-3-yl)-, NH₃ | 3-(1H-indol-3-yl)propenamide |

Reactions with oxygen-based nucleophiles follow the same nucleophilic acyl substitution pathway. Alcohols react readily with 2-Propenoyl chloride, 3-(1H-indol-3-yl)- to yield the corresponding esters. libretexts.orgchemguide.co.uk The reaction is typically rapid and exothermic, producing the ester and hydrogen chloride gas. chemguide.co.uklibretexts.org Phenols, having a less nucleophilic hydroxyl group due to the electron-withdrawing nature of the benzene (B151609) ring, react less vigorously but still form phenyl esters. libretexts.org The reaction with phenols can be facilitated by the presence of a base like pyridine (B92270). Carboxylate salts can also act as nucleophiles, attacking the acyl chloride to produce a carboxylic anhydride (B1165640).

These reactions are synthetically useful for creating a variety of ester derivatives of 3-(1H-indol-3-yl)propenoic acid, which may have applications in materials science and medicinal chemistry. For example, curcumin (B1669340) monoacrylate has been synthesized by reacting curcumin, a phenol, with acryloyl chloride. rsc.org

Table 2: Reactions with Oxygen-Based Nucleophiles

| Nucleophile Class | Specific Example | Reagent(s) | Expected Product |

| Alcohol | Ethanol | 2-Propenoyl chloride, 3-(1H-indol-3-yl)-, CH₃CH₂OH | Ethyl 3-(1H-indol-3-yl)propenoate |

| Phenol | Phenol | 2-Propenoyl chloride, 3-(1H-indol-3-yl)-, C₆H₅OH | Phenyl 3-(1H-indol-3-yl)propenoate |

| Carboxylate | Sodium Acetate (B1210297) | 2-Propenoyl chloride, 3-(1H-indol-3-yl)-, CH₃COONa | Acetic 3-(1H-indol-3-yl)propenoic anhydride |

| Water | Water | 2-Propenoyl chloride, 3-(1H-indol-3-yl)-, H₂O | 3-(1H-indol-3-yl)propenoic acid |

Thiols (mercaptans) are potent nucleophiles and react with acyl chlorides in a manner analogous to alcohols and amines to form thioesters. The reaction of 2-Propenoyl chloride, 3-(1H-indol-3-yl)- with a thiol, such as ethanethiol, would yield the corresponding S-ethyl 3-(1H-indol-3-yl)propanethioate. The high nucleophilicity of sulfur compounds ensures that these reactions are generally efficient. Research on related compounds, such as 3-halogenated indoles, has shown that they readily undergo substitution with potent nucleophiles like 4-methylthiophenol. nih.gov This reactivity pattern supports the expected facile reaction of the acyl chloride with thiolates.

Table 3: Reactions with Sulfur-Based Nucleophiles

| Nucleophile Class | Specific Example | Reagent(s) | Expected Product |

| Thiol | Ethanethiol | 2-Propenoyl chloride, 3-(1H-indol-3-yl)-, CH₃CH₂SH | S-ethyl 3-(1H-indol-3-yl)propanethioate |

| Thiophenol | Thiophenol | 2-Propenoyl chloride, 3-(1H-indol-3-yl)-, C₆H₅SH | S-phenyl 3-(1H-indol-3-yl)propanethioate |

Electrophilic Character of the Propenoyl Moiety

The propenoyl group in 2-Propenoyl chloride, 3-(1H-indol-3-yl)- is an α,β-unsaturated carbonyl system. The conjugation of the carbon-carbon double bond with the carbonyl group creates a polarized system where the β-carbon possesses a partial positive charge, making it electrophilic. This allows the alkene moiety to undergo conjugate addition reactions.

The compound can act as a Michael acceptor, undergoing 1,4-conjugate addition with a wide variety of soft nucleophiles, known as Michael donors. wikipedia.orgorganic-chemistry.org In this reaction, the nucleophile attacks the electrophilic β-carbon of the propenoyl system. masterorganicchemistry.comyoutube.com The resulting enolate intermediate is then protonated to yield the final 1,4-adduct. Common Michael donors include enolates derived from malonates, β-ketoesters, and β-cyanoesters, as well as organocuprates (Gilman reagents), amines, and thiols. wikipedia.orgmasterorganicchemistry.com

Studies on the closely related 3-(2-nitrovinyl)indoles demonstrate their propensity to undergo Michael addition with 1,3-dicarbonyl compounds, which serves as a strong precedent for the reactivity of the 3-indolylpropenoyl system. researchgate.net

Table 4: Potential Michael Addition Reactions

| Michael Donor Class | Specific Example | Expected Product (after hydrolysis of acyl chloride) |

| Enolate | Diethyl malonate | Diethyl 2-(1-(1H-indol-3-yl)-3-oxopropyl)malonate |

| Organocuprate | Lithium dimethylcuprate ((CH₃)₂CuLi) | 3-(1H-indol-3-yl)-3-methylpropanoic acid |

| Amine | Piperidine (B6355638) | 3-(1H-indol-3-yl)-3-(piperidin-1-yl)propanoic acid |

| Thiol | Ethanethiol | 3-(Ethylthio)-3-(1H-indol-3-yl)propanoic acid |

Halogenation can occur at the alkene double bond of the propenoyl moiety. However, the reaction's selectivity can be complex due to the presence of the indole (B1671886) ring, which is itself susceptible to electrophilic attack, typically at the C3 position. nih.gov Since the C3 position is already substituted, electrophilic attack on the indole ring might occur at other positions, but the alkene is a likely site for addition.

Direct halogenation of electron-poor acrylic acid derivatives can be challenging. However, modern catalytic methods, such as Rh(III)-catalyzed C-H activation, allow for the regio- and stereoselective halogenation (iodination and bromination) of the vinylic C-H bond in acrylamides, yielding Z-haloacrylic acid derivatives. organic-chemistry.org This suggests that under specific catalytic conditions, selective halogenation of the alkene in derivatives of 2-Propenoyl chloride, 3-(1H-indol-3-yl)- is feasible. Traditional halogen addition (e.g., with Br₂) would be expected to yield a dihalogenated product at the α and β carbons.

Table 5: Potential Halogenation Reactions

| Reagent | Condition | Expected Major Product | Reaction Type |

| Bromine (Br₂) | Inert solvent | 2,3-Dibromo-3-(1H-indol-3-yl)propenoyl chloride | Electrophilic Addition |

| N-Bromosuccinimide (NBS) | Radical initiator | 2-Bromo-3-(1H-indol-3-yl)propenoyl chloride | Allylic Bromination (less likely due to conjugation) |

| I₂ / Rh(III) catalyst | On corresponding amide derivative | 2-Iodo-3-(1H-indol-3-yl)propenamide | Catalytic C-H Halogenation organic-chemistry.org |

Reactivity Profile of the Indole Nucleus

The indole nucleus is a privileged scaffold in medicinal chemistry and natural products due to its unique reactivity.

Electrophilic Aromatic Substitution on the Indole Ring

The indole ring is significantly more reactive towards electrophiles than benzene. pearson.com Electrophilic substitution on an unsubstituted indole preferentially occurs at the C3 position. When the C3 position is occupied, as in the case of 2-Propenoyl chloride, 3-(1H-indol-3-yl)-, electrophilic attack is directed to the C2 position of the indole ring. rsc.orgquimicaorganica.org However, this is generally less favorable than C3 substitution because it disrupts the aromaticity of the benzene portion of the indole ring. rsc.org

The reaction often proceeds through the formation of a 3,3-disubstituted indolenine intermediate, which then rearranges to the 2,3-disubstituted indole. rsc.org The nature of the electrophile and the reaction conditions can significantly influence the outcome and may lead to a mixture of products.

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on 3-Substituted Indoles

| Electrophile (E+) | Predicted Major Product | Reaction Conditions | Mechanism Notes |

|---|---|---|---|

| Nitration (NO₂⁺) | 2-Nitro-3-(1H-indol-3-yl)propenoyl chloride | Mixed acid (HNO₃/H₂SO₄) | Potential for oxidation of the indole ring as a side reaction. |

| Halogenation (Br⁺, Cl⁺) | 2-Halo-3-(1H-indol-3-yl)propenoyl chloride | Br₂ or Cl₂ in a non-polar solvent | Reaction proceeds via an initial attack at C3 followed by rearrangement. |

| Sulfonation (SO₃) | 3-(1H-indol-3-yl)propenoyl chloride-2-sulfonic acid | Fuming sulfuric acid | Can be reversible under certain conditions. |

| Friedel-Crafts Acylation (RCO⁺) | 2-Acyl-3-(1H-indol-3-yl)propenoyl chloride | Acyl chloride and a Lewis acid (e.g., AlCl₃) | The acryloyl chloride side chain may also react under these conditions. |

Oxidation and Reduction Processes of the Indole Heterocycle

The electron-rich nature of the indole ring also makes it susceptible to oxidation. The oxidation of 3-substituted indoles can lead to the formation of 2-oxindoles. nih.gov For instance, electrochemical oxidation of 3-substituted indoles in the presence of potassium bromide has been shown to yield the corresponding 2-oxindoles. nih.gov The reaction is believed to proceed through the in-situ generation of bromine, which reacts with the indole. In the context of 2-Propenoyl chloride, 3-(1H-indol-3-yl)-, this would likely yield the corresponding 2-oxindole derivative. The oxidation of indole-3-acetic acid, a related compound, has been studied extensively and can proceed through different pathways depending on the reaction conditions and the oxidizing agent used. nih.gov

Reduction of the indole ring is also possible, though it generally requires harsher conditions than the reduction of the acryloyl group. Catalytic hydrogenation, for example, can reduce the indole ring to an indoline (B122111) ring. The selectivity of the reduction would depend on the catalyst and reaction conditions chosen.

Mechanistic Investigations of Key Transformations

Understanding the mechanisms of reactions involving 2-Propenoyl chloride, 3-(1H-indol-3-yl)- is crucial for controlling the reaction outcomes and designing synthetic routes.

Kinetic Studies of Hydrolysis and Solvolysis Reactions

The acryloyl chloride functionality is highly reactive towards nucleophiles, including water and alcohols. The hydrolysis of acyl chlorides is typically a rapid, exothermic process that proceeds via a nucleophilic addition-elimination mechanism. libretexts.org The reaction with water would yield 3-(1H-indol-3-yl)acrylic acid and hydrochloric acid. libretexts.orgwikipedia.org

Kinetic studies on the hydrolysis of various acyl chlorides have shown that the reaction mechanism can range from a unimolecular SN1-type process to a bimolecular SN2-type process, and even a termolecular SN3-type mechanism where a second water molecule acts as a general base catalyst. researchgate.net The exact mechanism for 2-Propenoyl chloride, 3-(1H-indol-3-yl)- would likely be a bimolecular process in aqueous solution.

Table 2: General Kinetic Parameters for Acyl Chloride Hydrolysis

| Parameter | Typical Value Range for Acyl Chlorides | Significance |

|---|---|---|

| Rate Constant (k) | Highly variable, depends on structure and conditions | Indicates the speed of the hydrolysis reaction. |

| Activation Enthalpy (ΔH‡) | 12.5 - 13.4 kcal/mol | Energy barrier for the reaction. researchgate.net |

| Activation Entropy (ΔS‡) | -34.4 to -37.3 cal/mol·K | Reflects the change in orderliness of the system in the transition state. researchgate.net |

| Solvent Kinetic Isotope Effect (kH₂O/kD₂O) | ~2 | Provides insight into the role of the solvent in the rate-determining step. A value around 2 is consistent with a bimolecular mechanism. researchgate.net |

Influence of Catalysis on Reaction Pathways and Selectivity

Catalysis can play a significant role in directing the reactivity of 2-Propenoyl chloride, 3-(1H-indol-3-yl)-. Lewis acids are commonly used to activate the indole ring for electrophilic substitution reactions. organic-chemistry.org For instance, the Friedel-Crafts acylation of indoles can be effectively carried out using a dialkylaluminum chloride catalyst. organic-chemistry.org This approach offers high yields and selectivity for the 3-position in unsubstituted indoles. For a 3-substituted indole, such catalysts could promote substitution at the C2 position.

In recent years, transition metal catalysis, particularly with metals like manganese, has emerged as a powerful tool for the functionalization of indoles. rsc.orgacs.org These methods can enable C-H activation and the formation of new carbon-carbon bonds at various positions of the indole ring, offering alternative and more sustainable synthetic routes. Chiral catalysts, including metal complexes and organocatalysts, have also been employed in asymmetric Friedel-Crafts reactions of indoles to produce optically active derivatives. nih.gov

The choice of catalyst can also influence the outcome of reactions involving the acryloyl chloride moiety. For example, in acylation reactions under Schotten-Baumann conditions, catalysts like imidazole (B134444) or DMAP can facilitate the reaction. researchgate.net

Derivatization and Functionalization Strategies Employing 2 Propenoyl Chloride, 3 1h Indol 3 Yl

Synthesis of Diverse Indole-Containing Amides and Esters

The high reactivity of the acyl chloride moiety in 2-propenoyl chloride, 3-(1H-indol-3-yl)- renders it an excellent precursor for the synthesis of a wide array of amides and esters. This reactivity is commonly harnessed through nucleophilic acyl substitution reactions with various amines and alcohols.

The general synthesis of amides from acid chlorides involves the reaction with a primary or secondary amine, often in the presence of a base to neutralize the hydrochloric acid byproduct. nih.gov This straightforward methodology can be applied to 2-propenoyl chloride, 3-(1H-indol-3-yl)- to generate a library of N-substituted 3-(1H-indol-3-yl)acrylamides. For instance, reaction with amino acids or their esters would yield peptide-like structures. mdpi.com Similarly, reaction with various substituted anilines or aliphatic amines can produce a diverse set of amides with potential biological activities. nih.gov The synthesis of indolyl-glyoxylamides has been reported as a route to tubulin polymerization inhibitors, highlighting the utility of amide bond formation in medicinal chemistry. mdpi.com

Analogously, esterification can be achieved by reacting the acid chloride with an alcohol, typically in the presence of a non-nucleophilic base like pyridine (B92270). This reaction provides access to a variety of 3-(1H-indol-3-yl)propenoic acid esters. nih.gov The synthesis of methyl 3-(1H-indol-3-yl)propanoate has been documented, and similar esterification procedures can be envisioned starting from the corresponding acryloyl chloride. nih.govresearchgate.net These ester derivatives are not only stable compounds in their own right but also serve as versatile intermediates for further functionalization.

| Nucleophile | Product Type | General Reaction Conditions |

| Primary/Secondary Amine | N-Substituted Amide | Amine, base (e.g., triethylamine (B128534), pyridine), aprotic solvent, 0 °C to room temperature. nih.gov |

| Alcohol | Ester | Alcohol, base (e.g., pyridine), aprotic solvent. |

| Amino Acid | N-Acyl Amino Acid | Amino acid, base, solvent (e.g., aqueous/organic mixture). |

Construction of Novel Heterocyclic Systems

The unique structural features of 2-propenoyl chloride, 3-(1H-indol-3-yl)- and its derivatives enable their use in the construction of a variety of novel heterocyclic systems through cyclization and annulation strategies.

Intramolecular Cyclization Reactions

Derivatives of 2-propenoyl chloride, 3-(1H-indol-3-yl)-, particularly the corresponding amides and esters, are excellent substrates for intramolecular cyclization reactions, leading to the formation of fused heterocyclic systems.

One prominent example is the synthesis of pyridazino[4,5-b]indoles . These compounds, which are bioisosteres of β-carbolines, have garnered significant interest for their potential as PI3Kα inhibitors and anticancer agents. nih.govorganic-chemistry.org The synthesis can involve the reaction of a 3-(1H-indol-3-yl)propenoic acid derivative with hydrazine (B178648), leading to the formation of the pyridazinone ring fused to the indole (B1671886) core. organic-chemistry.org

Intramolecular Heck reactions represent another powerful tool for the cyclization of derivatives of 2-propenoyl chloride, 3-(1H-indol-3-yl)-. wikipedia.org This palladium-catalyzed reaction can be used to form new carbon-carbon bonds, leading to the creation of various ring systems. For example, an appropriately substituted N-allyl-3-(1H-indol-3-yl)acrylamide could undergo an intramolecular Heck reaction to form a lactam-fused polycyclic indole. wikipedia.orgprinceton.edunih.gov The versatility of the Heck reaction allows for the synthesis of diverse and complex molecular architectures from relatively simple starting materials. nih.gov A new synthesis of β- and γ-carbolinone derivatives has been achieved through an intramolecular Heck cyclization of the corresponding 3-iodo-1H-indole-2-carboxylic acid allyl-amides. researchgate.net

Furthermore, radical cyclizations offer a pathway to novel heterocyclic structures. These reactions, often initiated by radical initiators or photochemically, can lead to the formation of five- or six-membered rings. An N-substituted acrylamide (B121943) derivative of indole could be designed to undergo a radical cyclization to furnish unique polycyclic indole alkaloids.

Annulation Strategies for Polycyclic Indole Frameworks

Annulation reactions, which involve the formation of a new ring onto an existing system, are a cornerstone of complex molecule synthesis. Derivatives of 2-propenoyl chloride, 3-(1H-indol-3-yl)- are well-suited for such transformations, particularly in cycloaddition reactions.

The intramolecular Diels-Alder reaction of 3-(1H-indol-3-yl)-2-propenoates is a notable example. nih.gov In this reaction, the propenoate moiety acts as a dienophile, while a diene is tethered to the indole nitrogen. Upon heating, the intramolecular [4+2] cycloaddition occurs, leading to the stereoselective formation of fused indole compounds. This strategy provides a powerful method for constructing complex, polycyclic indole frameworks that are found in many natural products. researchgate.netnih.gov

Another potential annulation strategy is the [3+2] cycloaddition . In this type of reaction, a three-atom component reacts with the double bond of the propenoyl system (a two-atom component) to form a five-membered ring. This could be employed to synthesize novel pyrrolidinyl- or pyrazolyl-fused indole derivatives.

The reaction of 3-vinylindoles with dienophiles to form carbazole (B46965) derivatives is also a well-established annulation strategy. researchgate.net By analogy, derivatives of 2-propenoyl chloride, 3-(1H-indol-3-yl)- could potentially serve as precursors to functionalized carbazoles, which are important motifs in materials science and medicinal chemistry. organic-chemistry.orgrsc.org

Applications as a Building Block in Complex Molecule Synthesis

The synthetic versatility of 2-propenoyl chloride, 3-(1H-indol-3-yl)- and its derivatives makes them valuable precursors for the synthesis of complex molecules, particularly those with pharmacological relevance.

Precursor for Pharmacologically Relevant Scaffolds (Focus on Chemical Transformations)

The indole-3-acrylic acid scaffold is a key component in a variety of biologically active molecules. By utilizing 2-propenoyl chloride, 3-(1H-indol-3-yl)- as a starting material, medicinal chemists can access a range of important pharmacological scaffolds.

β-Carboline alkaloids are a large family of natural and synthetic compounds with a wide range of biological activities, including antitumor, antiviral, and anxiolytic properties. nih.gov The Pictet-Spengler reaction is a classic method for the synthesis of the β-carboline skeleton. researchgate.netnih.gov Derivatives of 3-(1H-indol-3-yl)propenoic acid can be converted to tryptamine (B22526) analogues, which are key starting materials for the Pictet-Spengler reaction. For example, a Curtius rearrangement of the corresponding acyl azide (B81097) would yield an isocyanate, which can be hydrolyzed to the amine. This tryptamine derivative can then be reacted with an aldehyde or ketone under acidic conditions to furnish the tetracyclic β-carboline core. nih.gov

Ellipticine (B1684216) and its analogues are another class of potent anticancer agents that act as DNA intercalators and topoisomerase II inhibitors. nih.govresearchgate.netresearchgate.net The synthesis of ellipticine derivatives often involves the construction of a pyridocarbazole core. Strategic functionalization of 2-propenoyl chloride, 3-(1H-indol-3-yl)- could provide intermediates for the assembly of this complex heterocyclic system.

The indole nucleus is a common feature in many kinase inhibitors . ed.ac.ukdepositolegale.itnih.gov For example, 3-substituted indoles have been identified as potent inhibitors of KDR kinase. nih.gov The ability to easily introduce various substituents onto the 3-(1H-indol-3-yl)propenoyl scaffold allows for the generation of libraries of compounds for screening against different kinase targets. The synthesis of benzofuran-3-yl-(indol-3-yl)maleimides (B10847031) as glycogen (B147801) synthase kinase 3β inhibitors further illustrates the utility of indole-based starting materials in this area. nih.gov

Furthermore, derivatives of indole-3-acrylic acid have been investigated as tubulin polymerization inhibitors , which are an important class of anticancer agents. mdpi.comnih.govnih.govmdpi.com The synthesis of combretastatin (B1194345) analogues bearing an indole moiety highlights the potential of this scaffold to mimic the A-ring of combretastatin and interact with the colchicine (B1669291) binding site on tubulin. nih.gov

| Pharmacological Scaffold | Key Synthetic Transformation |

| β-Carbolines | Pictet-Spengler reaction of a tryptamine derivative. nih.govresearchgate.netnih.gov |

| Ellipticines | Construction of the pyridocarbazole skeleton. nih.govresearchgate.netresearchgate.net |

| Kinase Inhibitors | Functionalization of the indole and propenoyl moieties. nih.goved.ac.ukdepositolegale.itnih.gov |

| Tubulin Polymerization Inhibitors | Synthesis of combretastatin analogues. mdpi.comnih.govnih.govmdpi.com |

Development of Specialized Reagents and Ligands

Beyond its use in the synthesis of bioactive molecules, 2-propenoyl chloride, 3-(1H-indol-3-yl)- and its derivatives have potential applications in the development of specialized reagents and ligands.

The indole scaffold is known to be a part of various ligands used in coordination chemistry and catalysis. A novel ligand, 5-(((2-(3-(1H-indol-3-yl)acryloyl)phenyl)amino)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione), has been synthesized and used to form complexes with various metal ions, including Co(II), Ni(II), Cu(II), Zn(II), and Au(III). wikipedia.orgrsc.org These metal complexes have been investigated for their potential as anticancer and antioxidant agents. rsc.org This demonstrates the utility of the 3-(1H-indol-3-yl)acryloyl moiety as a platform for constructing complex, multidentate ligands.

Furthermore, the development of chiral ligands based on the indole framework is an active area of research in asymmetric catalysis . nih.gov The C2-symmetric spirocyclic compounds called SPINDOLEs, derived from indole, have shown great promise in promoting highly selective reactions. nih.gov While not directly starting from the title compound, this highlights the potential of the indole nucleus in ligand design. By incorporating the 3-propenoyl group and its derivatives, it may be possible to create novel chiral ligands with unique steric and electronic properties for a range of asymmetric transformations.

The chromophoric nature of the 3-(1H-indol-3-yl)propenoyl system also suggests potential applications in the development of fluorescent probes . By attaching appropriate recognition elements to the molecule, it could be used to detect specific analytes or to study biological processes.

Theoretical and Computational Chemical Studies of 2 Propenoyl Chloride, 3 1h Indol 3 Yl

Quantum Chemical Calculations for Molecular Structure and Conformation

Quantum chemical calculations are instrumental in determining the three-dimensional structure and conformational landscape of molecules. These methods provide insights into the geometric parameters and the relative energies of different spatial arrangements.

Density Functional Theory (DFT) is a robust computational method for predicting the geometry and electronic structure of molecules. For 2-Propenoyl chloride, 3-(1H-indol-3-yl)-, DFT calculations, likely employing a functional such as B3LYP with a basis set like 6-311G++(d,p), would be used to find the minimum energy structure. cyberleninka.ruresearchgate.net The geometry optimization process systematically alters the positions of the atoms until the configuration with the lowest total energy is found.

Based on studies of similar molecules like acryloyl chloride and indole (B1671886) derivatives, the optimized geometry would reveal key structural parameters. cyberleninka.ruresearchgate.net For instance, the planarity of the acryloyl group and the indole ring would be of interest. The bond lengths and angles would be influenced by the electronic interplay between the electron-rich indole ring and the electron-withdrawing acryloyl chloride group.

Table 1: Predicted Optimized Geometrical Parameters of 2-Propenoyl chloride, 3-(1H-indol-3-yl)- based on DFT Calculations

| Parameter | Predicted Value (Å/°) | Description |

| C=O Bond Length | ~1.19 Å | Typical for an acyl chloride. |

| C-Cl Bond Length | ~1.79 Å | Characteristic of an acyl chloride. |

| C=C Bond Length | ~1.34 Å | Alkene bond in the propenoyl group. |

| C-N (indole) Bond Length | ~1.38 Å | Within the indole ring. |

| Dihedral Angle (Indole-Acryloyl) | Variable | Dependent on the most stable conformer. |

Note: These are estimated values based on analogous compounds. Actual values would require specific DFT calculations for this molecule.

The presence of single bonds in the linker between the indole ring and the acryloyl chloride group allows for rotational freedom, leading to different conformers. A conformational analysis would involve systematically rotating these bonds and calculating the energy of each resulting structure to identify the most stable conformers (energy minima).

For 2-Propenoyl chloride, 3-(1H-indol-3-yl)-, two primary conformers related to the orientation of the C=O and C=C bonds are expected: the s-cis and s-trans isomers. Computational studies on acryloyl chloride have shown that the planar s-trans conformer is generally more stable. cyberleninka.ruresearchgate.net The interaction between the indole ring and the propenoyl group would also lead to different rotational isomers, with the planarity of the conjugated system being a significant factor in determining the lowest energy conformation. The energy barrier to rotation around the C-C single bond would also be a key parameter determined from these studies.

Analysis of Electronic Properties and Reactivity Descriptors

The electronic properties of a molecule govern its reactivity. Computational methods provide valuable descriptors of these properties.

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemical reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The energy and distribution of these orbitals indicate the molecule's ability to act as an electron donor (nucleophile) or an electron acceptor (electrophile).

For 2-Propenoyl chloride, 3-(1H-indol-3-yl)-, the HOMO is expected to be largely localized on the electron-rich indole ring, similar to other indole derivatives. researchgate.netresearchgate.net The LUMO, conversely, would be predominantly located on the electron-deficient acryloyl chloride moiety, particularly around the carbonyl carbon and the β-carbon of the double bond. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical indicator of chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity.

Table 2: Predicted Frontier Molecular Orbital Energies for 2-Propenoyl chloride, 3-(1H-indol-3-yl)-

| Orbital | Predicted Energy (eV) | Description |

| HOMO | ~ -6.0 eV | Primarily located on the indole ring. |

| LUMO | ~ -2.5 eV | Primarily located on the acryloyl chloride group. |

| HOMO-LUMO Gap | ~ 3.5 eV | Indicates moderate reactivity. |

Note: These are estimated values based on analogous compounds and would need to be confirmed by specific calculations.

The distribution of electron density within a molecule can be visualized using charge distribution analysis and molecular electrostatic potential (MESP) maps. These tools highlight the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of a molecule.

In 2-Propenoyl chloride, 3-(1H-indol-3-yl)-, the MESP would show a negative potential (red/yellow) around the oxygen atom of the carbonyl group and the nitrogen atom of the indole ring, indicating these are sites prone to electrophilic attack. Conversely, a positive potential (blue) would be observed around the carbonyl carbon and the hydrogen attached to the indole nitrogen, marking them as potential sites for nucleophilic attack. The chlorine atom, due to its electronegativity, will also influence the electrostatic potential. rsc.org This information is crucial for predicting how the molecule will interact with other reagents.

Computational Modeling of Reaction Mechanisms

Computational chemistry can be used to model the step-by-step process of a chemical reaction, including the identification of transition states and the calculation of activation energies. This provides a detailed understanding of the reaction pathway.

For 2-Propenoyl chloride, 3-(1H-indol-3-yl)-, a likely reaction to model would be its interaction with a nucleophile. For instance, in a reaction with an amine, the nucleophilic amine would attack the electrophilic carbonyl carbon. A computational model of this reaction would likely proceed through a tetrahedral intermediate. The model would calculate the energy of the reactants, the transition state, the intermediate, and the products, providing a complete energy profile for the reaction. A proposed mechanism for a similar reaction involving 2-aryl-N-acryloyl indoles suggests a pathway that could be adapted to understand the reactivity of this molecule. researchgate.net Such studies are invaluable for predicting reaction outcomes and designing synthetic routes.

Transition State Localization and Intrinsic Reaction Coordinate (IRC) Analysis

Transition state (TS) theory is a cornerstone of computational reaction dynamics, enabling the study of reaction mechanisms and the determination of rate-limiting steps. Locating the transition state geometry and performing an Intrinsic Reaction Coordinate (IRC) analysis provides a detailed picture of the reaction pathway, connecting reactants to products through the lowest energy path.

For 2-Propenoyl chloride, 3-(1H-indol-3-yl)-, a key reaction of interest is its behavior as an acylating agent. The acylation of nucleophiles is a fundamental reaction for acyl chlorides. While specific transition state analyses for this particular compound are not readily found in the literature, studies on the acylation of indoles provide a solid foundation for understanding its reactivity. The reaction of indole with acyl chlorides, such as in Friedel-Crafts acylation, typically proceeds via an electrophilic attack at the electron-rich C3 position of the indole ring. researchgate.netorganic-chemistry.org However, in the case of 2-Propenoyl chloride, 3-(1H-indol-3-yl)-, the acyl chloride moiety is already attached to the indole ring. Therefore, its reactivity would be directed towards external nucleophiles.

A plausible reaction to study computationally would be the hydrolysis of the acyl chloride group, a reaction that acyl chlorides readily undergo. wikipedia.org A computational study of this reaction would involve locating the transition state for the nucleophilic attack of a water molecule on the carbonyl carbon of the propenoyl chloride group. The IRC analysis would then map the geometric and energetic changes as the reactants (2-Propenoyl chloride, 3-(1H-indol-3-yl)- and water) progress to the tetrahedral intermediate, and subsequently to the final products (3-(1H-indol-3-yl)propenoic acid and hydrochloric acid).

Furthermore, computational studies on the conjugate addition reactions of indoles to α,β-unsaturated systems highlight the reactivity of the indole nucleus. mdpi.com While the propenoyl chloride moiety in the target molecule is electron-withdrawing, understanding the electronic interplay between the indole ring and the conjugated system is crucial for predicting its reactivity.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, IR Frequencies)

Density Functional Theory (DFT) has become a standard and reliable method for predicting the spectroscopic parameters of organic molecules. researchgate.net By calculating the optimized molecular geometry, it is possible to compute various spectroscopic data, which can then be compared with experimental results for validation.

NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is a powerful tool for structure elucidation. For 2-Propenoyl chloride, 3-(1H-indol-3-yl)-, DFT calculations would provide theoretical chemical shifts for all protons and carbons in the molecule. Studies on various indole derivatives have shown that DFT methods, such as B3LYP with a suitable basis set (e.g., 6-31+G(d,p)), can accurately predict these shifts. nih.govresearchgate.net The predicted shifts would be influenced by the electron-donating nature of the indole ring and the electron-withdrawing and anisotropic effects of the propenoyl chloride group.

IR Frequencies: The infrared (IR) spectrum is determined by the vibrational modes of a molecule. DFT calculations can predict the harmonic vibrational frequencies, which, when appropriately scaled, show good agreement with experimental IR spectra. researchgate.net For 2-Propenoyl chloride, 3-(1H-indol-3-yl)-, key vibrational modes would include the N-H stretch of the indole ring, the C=O stretch of the acyl chloride, the C=C stretch of the propenoyl group, and various C-H and aromatic C-C stretching and bending vibrations. Computational studies on indole and its derivatives have provided detailed assignments of their vibrational spectra. researchgate.net Similarly, the vibrational frequencies of acryloyl chloride have also been subject to computational analysis.

A hypothetical table of predicted IR frequencies for 2-Propenoyl chloride, 3-(1H-indol-3-yl)-, based on data from analogous compounds, is presented below.

| Functional Group | Predicted Vibrational Frequency (cm⁻¹) |

| N-H Stretch (Indole) | ~3400-3500 |

| C=O Stretch (Acyl Chloride) | ~1750-1800 |

| C=C Stretch (Alkene) | ~1620-1680 |

| Aromatic C=C Stretch | ~1450-1600 |

| C-N Stretch | ~1200-1350 |

This table is illustrative and based on typical frequency ranges for these functional groups.

Molecular Dynamics Simulations for Understanding Solution-Phase Behavior

Molecular dynamics (MD) simulations provide a dynamic picture of a molecule's behavior in a solvent, offering insights into its conformational flexibility, solvation, and aggregation properties. nih.gov For 2-Propenoyl chloride, 3-(1H-indol-3-yl)-, MD simulations in various solvents (e.g., water, DMSO, chloroform) would be highly informative.

Simulations could reveal the preferential orientation of solvent molecules around the solute, particularly the hydrogen bonding interactions with the indole N-H group and the polar acyl chloride moiety. The conformational landscape of the molecule could also be explored, examining the rotation around the single bond connecting the indole ring and the propenoyl group. This would provide information on the planarity of the conjugated system and its fluctuations in solution.

Studies on indole-type dye molecules have utilized MD simulations to understand their aggregation behavior in solution, which is a critical factor in their performance in dye-sensitized solar cells. nih.gov Similar simulations for 2-Propenoyl chloride, 3-(1H-indol-3-yl)- could predict its tendency to self-associate in solution, which may be driven by π-π stacking interactions between the indole rings.

Furthermore, MD simulations can be used to calculate important properties such as the radial distribution functions of solvent atoms around specific sites on the molecule and the diffusion coefficient of the molecule in the solvent. nih.gov These parameters are crucial for understanding the molecule's transport properties and its interactions with its environment at a microscopic level. The insights gained from such simulations are valuable for applications where the molecule's behavior in the solution phase is of primary importance.

Advanced Analytical Methodologies for Research and Characterization of 2-Propenoyl chloride, 3-(1H-indol-3-yl)-

Due to a lack of publicly available scientific literature containing specific experimental data for the target compound, "2-Propenoyl chloride, 3-(1H-indol-3-yl)-", this article cannot be generated at this time. An exhaustive search for its synthesis and detailed analytical characterization, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, High-Resolution Mass Spectrometry (HRMS), and High-Performance Liquid Chromatography (HPLC), did not yield specific results for this molecule.

To maintain scientific accuracy and adhere to the strict requirements of the user's request, the generation of speculative data based on related compounds is not possible.

Information was found on its chemical precursors and related analogs, such as trans-indole-3-acrylic acid and acryloyl chloride. nih.govcaymanchem.commzcloud.orgnih.govwikipedia.orgnist.gov General synthetic methods for the preparation of acyl chlorides from carboxylic acids are also described in the literature. wikipedia.orggoogle.comresearchgate.net However, without direct experimental data for "2-Propenoyl chloride, 3-(1H-indol-3-yl)-", a scientifically rigorous article on its advanced analytical characterization cannot be constructed.

Further research and publication of the synthesis and characterization of "2-Propenoyl chloride, 3-(1H-indol-3-yl)-" are required before a detailed analytical article can be written.

Advanced Analytical Methodologies for Research and Characterization of 2 Propenoyl Chloride, 3 1h Indol 3 Yl

Chromatographic Techniques for Isolation and Quantification in Research Contexts

Gas Chromatography (GC)

Gas Chromatography (GC) is a powerful analytical technique for separating and analyzing volatile and thermally stable compounds. For a compound like 2-Propenoyl chloride, 3-(1H-indol-3-yl)-, which possesses an active acyl chloride group, derivatization is often a necessary step to prevent reactions with the stationary phase of the GC column and to improve volatility and thermal stability. google.comfunctmaterials.org.ua The indole (B1671886) moiety itself is amenable to GC analysis, as demonstrated in numerous studies on related indole derivatives. notulaebotanicae.ronih.govresearchgate.net

In a typical GC analysis of a derivatized analogue of 2-Propenoyl chloride, 3-(1H-indol-3-yl)-, a high-performance capillary column, such as a HP-5MS (or similar), would be employed. notulaebotanicae.ro The stationary phase in these columns is often a non-polar polysiloxane, which separates compounds based on their boiling points and polarity. The use of a mass spectrometer (MS) as a detector (GC-MS) is particularly advantageous as it provides not only retention time data but also mass spectra, which can confirm the identity of the analyte through its fragmentation pattern. scirp.org

The operational parameters for a GC-MS analysis would be carefully optimized. The injector temperature is typically set high to ensure rapid volatilization of the sample, for instance at 280 °C. notulaebotanicae.ro The oven temperature program would start at a lower temperature and be ramped up to facilitate the separation of components with different boiling points. A representative temperature program might begin at 40-80 °C, hold for a few minutes, and then increase at a controlled rate (e.g., 6-9 °C/min) to a final temperature of around 280-300 °C. google.comnotulaebotanicae.ro

Table 1: Illustrative GC-MS Parameters for Analysis of Related Indole Derivatives

| Parameter | Value | Reference |

|---|---|---|

| Column | HP-5MS capillary column (30 m x 0.25 mm; 0.25 µm film thickness) | notulaebotanicae.ro |

| Carrier Gas | Helium | notulaebotanicae.ro |

| Flow Rate | 1.0 mL/min | notulaebotanicae.ro |

| Injector Temperature | 280 °C | notulaebotanicae.ro |

| Oven Program | Initial 40°C for 5 min, ramp to 230°C at 6°C/min, then to 280°C at 30°C/min | notulaebotanicae.ro |

| Detector | Mass Spectrometer (MS) | notulaebotanicae.ro |

| Ionization Energy | 70 eV | scirp.org |

Thin-Layer Chromatography (TLC) in Reaction Monitoring

Thin-Layer Chromatography (TLC) serves as a rapid, simple, and cost-effective method for monitoring the progress of chemical reactions. researchgate.net In the synthesis of 2-Propenoyl chloride, 3-(1H-indol-3-yl)-, which likely involves the reaction of 3-(1H-indol-3-yl)acrylic acid with a chlorinating agent, TLC can be used to track the consumption of the starting material and the formation of the product. rsc.org

The choice of the stationary and mobile phases is critical for achieving good separation. Typically, silica (B1680970) gel 60 F254 plates are used as the stationary phase. mdpi.com The selection of an appropriate eluent (mobile phase) depends on the polarity of the compounds to be separated. For indole derivatives, which are moderately polar, a mixture of a non-polar solvent like hexane (B92381) or petroleum ether and a more polar solvent such as ethyl acetate (B1210297) is commonly employed. rsc.orgnih.gov The ratio of these solvents is adjusted to achieve a retention factor (Rf) for the product that is ideally between 0.3 and 0.5 for optimal separation and visualization.

Visualization of the spots on the TLC plate can be achieved under UV light (at 254 nm), as the indole ring is UV-active. rsc.org Alternatively, staining reagents can be used. After development, the TLC plate provides a qualitative assessment of the reaction's completeness, indicating whether all the starting material has been converted to the desired product.

Table 2: Exemplary TLC Solvent Systems for Related Indole Compounds

| Solvent System (v/v) | Application | Reference |

|---|---|---|

| Ethyl Acetate / Hexane (1:2) | Purification of 5,6-Dimethyl-3-(2-methyl-1H-indol-3-yl)benzofuran-2(3H)-one | nih.gov |

| Ethyl Acetate / Hexane (1:4) | Purification of 5-Chloro-6-methyl-3-(2-(naphthalen-2-yl)-1H-indol-3-yl)benzofuran-2(3H)-one | nih.gov |

| Ethyl Acetate / Petroleum Ether (2-5%) | Purification of (E)-3-Styryl-1H-indole derivatives | rsc.org |

| Chloroform (B151607) / Methanol (9:1) | General purpose for indole derivatives | sigmaaldrich.com |

X-ray Crystallography for Solid-State Structure Determination

X-ray Crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. To date, the specific crystal structure of 2-Propenoyl chloride, 3-(1H-indol-3-yl)- has not been publicly reported. However, the crystallographic analysis of numerous related indole derivatives provides significant insight into the likely structural features of this compound. nih.govnih.govnih.gov

For a successful X-ray diffraction experiment, a single crystal of high quality is required. This is typically obtained by slow crystallization from a suitable solvent. nih.gov The crystal is then mounted on a diffractometer and irradiated with X-rays. The resulting diffraction pattern is collected and analyzed to solve the crystal structure.

Table 3: Crystallographic Data for Representative Indole Derivatives

| Compound | Formula | Crystal System | Space Group | Reference |

|---|---|---|---|---|

| Propyl 2-(1H-indol-3-yl)acetate | C₁₃H₁₅NO₂ | Monoclinic | P2₁/c | nih.gov |

| 3-Ethynyl-2-methyl-1-phenylsulfonyl-1H-indole | C₁₇H₁₃NO₂S | Orthorhombic | P2₁2₁2₁ | nih.gov |

| (2,4-Dichlorobenzylidene)[2-(1H-indol-3-yl)ethyl]amine | C₁₇H₁₄Cl₂N₂ | Monoclinic | P2₁/c | nih.gov |

| Indole | C₈H₇N | Orthorhombic | Pna2₁ | nih.gov |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-Propenoyl chloride, 3-(1H-indol-3-yl)-?

- Methodology : The compound can be synthesized via acylation of indole derivatives. For example, reacting indole-3-acetic acid with thionyl chloride (SOCl₂) in dichloromethane under anhydrous conditions, followed by purification via recrystallization (ethanol yields block-like crystals suitable for X-ray analysis) . Key parameters include temperature control (ice bath for exothermic reactions) and stoichiometric ratios (e.g., 1:1.2 molar ratio of acid to SOCl₂).

Q. How is the structural integrity of 2-Propenoyl chloride, 3-(1H-indol-3-yl)- confirmed post-synthesis?

- Methodology : Use spectroscopic techniques:

- ¹H/¹³C NMR : Peaks at δ ~7.5–8.2 ppm (aromatic indole protons) and δ ~3.5–4.0 ppm (propenoyl chloride protons) .

- IR Spectroscopy : Stretching vibrations at ~1750 cm⁻¹ (C=O of acyl chloride) and ~750 cm⁻¹ (C-Cl) .

- X-ray crystallography : SHELX programs (e.g., SHELXL) refine crystal structures, validating bond lengths (e.g., C-Cl ~1.79 Å) and angles .

Q. What are the key reactivity considerations for handling this compound?

- Methodology : The propenoyl chloride group is highly electrophilic. Avoid moisture to prevent hydrolysis to carboxylic acid. Use inert atmospheres (N₂/Ar) and anhydrous solvents (e.g., DCM, THF). Reactivity toward nucleophiles (amines, alcohols) enables functionalization, but stoichiometry must be tightly controlled to avoid side reactions .

Advanced Research Questions

Q. How does 2-Propenoyl chloride, 3-(1H-indol-3-yl)- perform in multicomponent reactions for bioactive molecule synthesis?

- Methodology : It serves as an acylating agent in Ugi or Passerini reactions. For example, coupling with β-carboline derivatives yields hybrid molecules with potential antiparasitic activity. Optimize reaction conditions (e.g., 0°C, 12 hr) and monitor via LC-MS to track intermediates . Challenges include regioselectivity; computational tools (MOE, DFT) predict reactive sites .

Q. What are the stability challenges of this compound under varying storage conditions?

- Methodology : Stability assays under controlled environments:

- Thermal Stability : TGA/DSC reveals decomposition above 150°C.

- Hydrolytic Stability : Monitor hydrolysis rates in D₂O via ¹H NMR (disappearance of acyl chloride peaks). Store at -20°C under desiccation (silica gel) to extend shelf life .

Q. How can crystallographic data resolve discrepancies in reported molecular conformations?

- Methodology : Compare experimental (SHELXL-refined) and computational (Mercury/MOLEonline) structures. For example, torsion angles between the indole ring and propenoyl group may vary (±5°). Use R-factor analysis (target <0.05) and residual density maps to validate models .

Q. What biological targets are associated with derivatives of this compound?

- Methodology : Derivatives (e.g., propanamides) inhibit enzymes like Falcipain-2 (malaria target). Perform kinetic assays (IC₅₀ determination via fluorogenic substrates) and molecular docking (PDB: 3BPF) to map binding interactions. SAR studies show substituents on the indole ring modulate potency .

Q. How to mitigate hazards during large-scale reactions involving this compound?

- Methodology : Adhere to OSHA/TSCA guidelines:

- Ventilation : Use fume hoods with >100 ft/min airflow.

- PPE : Acid-resistant gloves (e.g., Viton®), splash goggles.

- Spill Management : Neutralize with sodium bicarbonate slurry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.